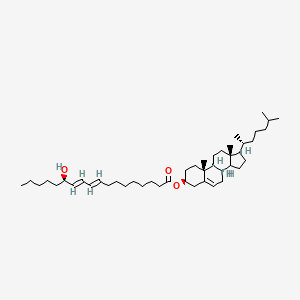

13(R)-HODE cholesteryl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

13(R)-HODE cholesteryl ester was originally extracted from atherosclerotic lesions. It remains uncertain whether the oxidized fatty acid portion of the molecule results from enzymatic lipoxygenation or from random lipid peroxidation. This compound can be used as a standard for analysis of chiral HODE cholesteryl esters.

Mécanisme D'action

Target of Action

The primary target of 13®-HODE cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .

Mode of Action

CETP, which is predominantly found in the plasma, interacts with lipoproteins, including high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs) . It has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The n-terminal β-barrel structure penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis .

Biochemical Pathways

CETP regulates plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . Lipoprotein cholesterol levels correlate with the risk factors for atherosclerotic cardiovascular disease (ASCVD) . CETP facilitates bi-directional transfer of cholesteryl esters and triglycerides between plasma lipoproteins . The overall effect of the heteroexchange is the transfer of cholesteryl ester from HDL to triglyceride-rich lipoprotein (TRL like VLDL) and LDL and a transfer of triglycerides from TRL to LDL and HDL .

Pharmacokinetics

The pharmacokinetics of CETP inhibitors, such as anacetrapib, have been studied . Anacetrapib was absorbed after administration of a single oral dose, with a median Tmax of 3.0-5.0 h and elimination half-life of 105.3-122.3 h . The AUC and Cmax of anacetrapib increased in a slightly less than dose-proportional manner over a dose range of 50-200 mg . Once-daily administration of 100 mg of anacetrapib for 10 days resulted in a median Tmax of 5.0 h with an apparent half-life of 193.7 h on Day 10 of multiple dosing .

Result of Action

The result of the action of 13®-HODE cholesteryl ester, as a CETP inhibitor, is the reduction of the transfer of cholesterol esters from HDL to LDL . This leads to a decrease in the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis . Genetic deficiency in CETP is associated with a low plasma level of low-density lipoprotein cholesterol (LDL-C) and a profoundly elevated plasma level of high-density lipoprotein cholesterol (HDL-C), which correlates with a lower risk of atherosclerotic cardiovascular disease (ASCVD) .

Activité Biologique

13(R)-HODE cholesteryl ester (CAS 330800-94-7) is a derivative of hydroxyoctadecadienoic acid (HODE) that has garnered attention due to its biological significance, particularly in the context of cardiovascular diseases and lipid metabolism. This compound is formed through the enzymatic oxidation of cholesteryl linoleate by lipoxygenases, specifically 15-lipoxygenase, and plays a role in various physiological processes, including inflammation and atherogenesis.

- Molecular Weight : 665.08 g/mol

- Chemical Formula : C₄₄H₈₁O₃

- Structure : The structure consists of a cholesteryl moiety esterified to 13(R)-HODE, which contributes to its biological activity.

1. Role in Lipid Metabolism

This compound is involved in the metabolism of cholesteryl esters (CEs) and is particularly relevant in the context of atherosclerosis. Studies indicate that oxidized CEs, including 13(R)-HODE, can influence lipid transport and deposition in arterial walls, contributing to plaque formation and cardiovascular diseases .

2. Inflammatory Response

Research has shown that oxidized products like this compound can stimulate endothelial cells, promoting adhesion molecule expression and inflammatory responses. This suggests a potential mechanism by which oxidized lipids contribute to vascular inflammation and atherogenesis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Oxidation : The conversion of cholesteryl linoleate to 13(R)-HODE by 15-lipoxygenase leads to the production of bioactive lipids that modulate cellular functions .

- Cellular Uptake : Macrophages can uptake oxidized CEs, where they undergo further metabolism, leading to increased inflammatory mediators .

- Regulation of Cholesterol Homeostasis : By influencing CETP activity, this compound may affect the balance between HDL and LDL cholesterol levels, impacting overall lipid profiles .

Case Studies

Several studies have investigated the biological effects of this compound:

- Macrophage Studies : Incubation of murine macrophages with oxidized LDL resulted in significant increases in CE(18:2) and CE(20:4) levels, along with their oxidized derivatives, including this compound. This indicates that macrophages actively metabolize these lipids, suggesting a role in foam cell formation .

- Atherosclerosis Models : In animal models, administration of oxidized CEs has been shown to exacerbate atherosclerotic lesions. The presence of 13(R)-HODE was correlated with increased lesion size and inflammatory markers .

Data Table

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12+,23-17+/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXYPSUQZUUHPD-SDZZETQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.